4-fluoro-2,3-dihydro-1H-indene-1-thiol
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Overview
Description
4-Fluoro-2,3-dihydro-1H-indene-1-thiol is an organic compound with the molecular formula C9H9FS It is a derivative of indene, featuring a fluorine atom at the 4-position and a thiol group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2,3-dihydro-1H-indene-1-thiol typically involves the introduction of a fluorine atom and a thiol group onto the indene backbone. One common method involves the fluorination of 2,3-dihydro-1H-indene followed by thiolation. The reaction conditions often include the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) and thiolating agents like thiourea or hydrogen sulfide under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and thiolation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2,3-dihydro-1H-indene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the thiol group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Fluorine-free indene derivatives, sulfides
Substitution: Various substituted indene derivatives
Scientific Research Applications
4-Fluoro-2,3-dihydro-1H-indene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-2,3-dihydro-1H-indene-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2,3-dihydro-1H-indene-1-amine
- 4-Fluoro-2,3-dihydro-1H-indene-1-ol
- 2,3-Dihydro-1H-indene-1-thiol
Uniqueness
4-Fluoro-2,3-dihydro-1H-indene-1-thiol is unique due to the presence of both a fluorine atom and a thiol group on the indene backbone. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9FS |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
4-fluoro-2,3-dihydro-1H-indene-1-thiol |
InChI |
InChI=1S/C9H9FS/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2 |
InChI Key |
VBWKOUPIBXWPEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1S)C=CC=C2F |
Origin of Product |
United States |
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